1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea
Description
1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea is a substituted urea derivative featuring two aromatic rings with distinct substituents: a 2,5-dimethoxy-substituted phenyl group and a 2,4-dimethyl-substituted phenyl group. Urea derivatives are widely studied for their biological activities, including kinase inhibition and receptor binding, influenced by substituent patterns on the aromatic rings.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-5-7-14(12(2)9-11)18-17(20)19-15-10-13(21-3)6-8-16(15)22-4/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSMHHGKGJVICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225805 | |
| Record name | N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894399-96-3 | |
| Record name | N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894399-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
2,5-Dimethoxyaniline+2,4-Dimethylphenyl isocyanate→1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic rings play a crucial role in its binding affinity and specificity. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Table 1: Comparative Molecular Properties of Urea Derivatives
Key Observations:
Substituent Effects on Molecular Weight :
- The benzodiazepine-containing urea has a significantly higher molecular weight (412.49 g/mol) due to its fused heterocyclic ring, which may reduce bioavailability compared to simpler analogs like the target compound (~300 g/mol).
- The ethoxy-substituted derivative (312.41 g/mol) is closer in weight to the target, highlighting the impact of alkoxy vs. methyl groups on bulk.
Hydrogen-Bonding Capacity: The target and benzodiazepine-containing urea both have 3 H-bond acceptors, favoring interactions with polar biological targets.
Substituent Position and Electronic Effects: Methoxy vs. Methyl Groups: The 2,5-dimethoxy groups on the target’s phenyl ring increase electron density and polarity compared to methyl substituents (e.g., in or ), which could enhance solubility but reduce lipophilicity. This contrasts with the benzodiazepine ring in , which may adopt a rigid conformation for selective interactions.
Biological Implications :
- Ureas with benzodiazepine moieties (e.g., ) are often designed for central nervous system targets due to their ability to cross the blood-brain barrier .
- Ethoxy and methoxy groups (as in and the target) are common in agrochemicals and kinase inhibitors, where solubility and electron modulation are critical .
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